12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate

Pharmaceutical formulation In vitro assay compatibility Alkaloid solubilization

12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate (CAS 6030-85-9), systematically named ergocornine phosphate, is a phosphate salt of the naturally occurring ergopeptine alkaloid ergocornine. It belongs to the ergotoxine group—a historically defined ternary mixture of ergocornine, ergocristine, and α-ergocryptine—produced by the fungus Claviceps purpurea.

Molecular Formula C31H40N5O8P
Molecular Weight 641.7 g/mol
CAS No. 6030-85-9
Cat. No. B14131421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate
CAS6030-85-9
Molecular FormulaC31H40N5O8P
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O
InChIInChI=1S/C31H40N5O8P/c1-16(2)26-28(38)35-11-7-10-24(35)31(44-45(40,41)42)36(26)29(39)30(43-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32H,7,10-11,13,15H2,1-5H3,(H,33,37)(H2,40,41,42)/t19-,23-,24+,26+,30-,31-/m1/s1
InChIKeyGXOKSFRHRPMQAB-XPLOWLJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ergocornine Phosphate (CAS 6030-85-9): A Crystalline Ergopeptine from the Ergotoxine Family


12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate (CAS 6030-85-9), systematically named ergocornine phosphate, is a phosphate salt of the naturally occurring ergopeptine alkaloid ergocornine [1]. It belongs to the ergotoxine group—a historically defined ternary mixture of ergocornine, ergocristine, and α-ergocryptine—produced by the fungus Claviceps purpurea [2]. As a dopamine receptor agonist with additional affinity for serotonergic and adrenergic receptors, ergocornine has been investigated for prolactin suppression, intraocular pressure modulation, and vascular pharmacology [3]. The phosphate counterion distinguishes this specific CAS registry entry from the free base (CAS 564-36-3) and other salt forms (e.g., mesylate, maleate), imparting distinct physicochemical properties relevant to formulation and experimental solubility requirements [1][4].

Why Ergotoxine Alkaloids Cannot Be Interchanged: The Case for Compound-Specific Selection


Despite sharing a common ergoline scaffold and being co-isolated as ergotoxine, ergocornine, ergocristine, and α-ergocryptine exhibit pharmacologically meaningful differentiation across multiple dimensions [1]. In the bovine lateral saphenous vein bioassay, ergocornine demonstrates significantly lower vasoconstrictive potency than both ergocryptine and ergocristine at equimolar concentrations (P < 0.05), with a maximal contractile response reaching 57.2% of the norepinephrine reference, versus 42.9% for ergocryptine and 45.5% for ergocristine [2]. Receptor profiling reveals distinct binding signatures: ergocornine displays pKi values of 8.78 (human D2), 9.01 (human D3), and 8.75 (rat 5-HT1A), with affinity patterns that differ from those reported for closely related ergopeptines [3][4]. Additionally, the phosphate salt form (CAS 6030-85-9) confers aqueous solubility characteristics fundamentally different from the water-insoluble free base (CAS 564-36-3), directly impacting experimental formulation and in vitro assay compatibility . These quantitative differences mean that substituting ergocristine or α-ergocryptine for ergocornine phosphate—or the phosphate salt for the free base—will yield different experimental outcomes in vascular, endocrine, and receptor-binding studies.

Quantitative Differentiation Evidence for Ergocornine Phosphate (CAS 6030-85-9) Versus Closest Analogs


Phosphate Salt Solubility Advantage: Ergocornine Phosphate Versus Ergocornine Free Base

Ergocornine phosphate (CAS 6030-85-9) represents a fundamental physicochemical differentiation from the free base ergocornine (CAS 564-36-3). The free base is practically insoluble in water, with a reported aqueous solubility of approximately 1.5 × 10⁻³ g/L at 25°C and Sigma-Aldrich listing it as 'H₂O: insoluble' [1]. The phosphate counterion, introduced through salt formation, alters the compound's polarity and hydrogen-bonding capacity, converting it from a water-insoluble free base to a water-soluble phosphate salt [2]. While precise aqueous solubility values for the phosphate salt are not reported in peer-reviewed primary literature, the general principle of phosphate salt formation enhancing aqueous solubility of alkaloids is well-established in pharmaceutical chemistry. This solubility differential is critical for aqueous-based in vitro assays, cell culture media compatibility, and any experimental protocol requiring dissolution in polar solvents without organic co-solvents such as DMSO.

Pharmaceutical formulation In vitro assay compatibility Alkaloid solubilization

Reduced Vasoconstrictive Liability: Ergocornine Versus Ergocryptine and Ergocristine in Bovine Saphenous Vein

In a direct head-to-head comparison using bovine lateral saphenous veins from fescue-naïve cattle, ergocornine demonstrated significantly lower vasoconstrictive potency than both α-ergocryptine and ergocristine [1]. Vein segments exposed to increasing alkaloid concentrations (1 × 10⁻¹⁰ to 1 × 10⁻⁴ M) showed that ergocryptine, ergocristine, and ergonovine elicited contractile responses at 1 × 10⁻⁷ M, whereas ergocornine was even less potent (P < 0.05). At the maximum tested concentration (1 × 10⁻⁴ M), the contractile responses normalized to the norepinephrine (1 × 10⁻⁴ M) reference were: ergocornine 57.2 ± 9.9%, ergocristine 45.5 ± 4.5%, and α-ergocryptine 42.9 ± 4.1% [1]. Notably, the maximal contractile intensity of ergocornine (57.2%) was numerically higher than that of ergocristine (45.5%) and ergocryptine (42.9%), but its potency—defined by the threshold concentration required to initiate contraction—was significantly lower. This differentiation is structurally linked: ergocornine, ergocristine, and α-ergocryptine differ only at a single position of the peptide moiety, yet their vasoconstrictive profiles are distinguishable [1].

Vascular pharmacology Ergot alkaloid toxicology Vasoconstriction assay

Dopamine D2 and D3 Receptor Binding Affinity: Multi-Target Profile of Ergocornine

Ergocornine exhibits a characterized multi-receptor binding profile with particularly high affinity for dopamine D2 and D3 receptors, as collated from the PDSP Ki Database and ChEMBL via ArrestinDB [1]. The compound displays pKi values of 8.78 (Ki ≈ 1.66 nM) at human D2, 9.15 (Ki ≈ 0.71 nM) at bovine D2, and 9.01 (Ki ≈ 0.98 nM) at human D3 receptors [1]. It also shows substantial affinity for serotonergic receptors: pKi 8.75 at rat 5-HT1A, 8.10 at human 5-HT2A, 8.16 at human 5-HT2B, and 8.15 at human 5-HT6, as well as adrenergic α2 receptors (pKi 8.63 at human α2A, 8.86 at human α2B) [1][2]. For context, α-ergocryptine is reported with a dog D2 pKi of 9.4 from PDSP data, and the structurally related ergoline dopamine agonist cabergoline has a human D2 Ki of 0.61 nM [3][4]. Cross-study comparison is limited by differing species, assay conditions, and radioligands, but the pattern suggests ergocornine possesses high nanomolar-to-subnanomolar affinity across D2-like dopamine receptors with additional multi-receptor engagement that distinguishes it from more selective synthetic ergolines.

Dopamine receptor pharmacology Receptor binding profiling GPCR pharmacology

Prolactin Suppression Equipotency: Ergocornine Versus Ergocryptine and Ergotamine

Ergocornine has been demonstrated to directly inhibit pituitary prolactin secretion through dopamine D2 receptor agonism [1]. In a systematic in vivo comparison, Clemens et al. (1974) administered standard intraperitoneal doses (50 μg/kg) of peptide-containing ergot alkaloids to reserpine-treated male rats and found that ergocornine, ergocryptine, and ergocristine all markedly reduced serum prolactin levels, whereas ergotamine was less effective and the 8-epimer ergocorninine was ineffective [2]. This stereochemical dependence—requiring the correct configuration at the 8-position of the ergoline ring—was confirmed by the finding that dihydroergocornine and dihydroergocryptine inhibited prolactin to the same degree as their parent compounds [2]. Earlier work by Lu et al. (1971) demonstrated that 0.1 mg ergocornine methanesulfonate partially inhibited and 0.3 mg completely inhibited estradiol benzoate-stimulated prolactin release in ovariectomized rats, with direct action on the anterior pituitary confirmed by in vitro studies [1]. The equipotency of ergocornine, ergocryptine, and ergocristine for prolactin suppression, contrasted with the lower efficacy of ergotamine and the inactivity of the 8-epimer, defines a pharmacophore requirement that is satisfied by ergocornine.

Prolactin inhibition Endocrine pharmacology Dopamine agonist

Intraocular Pressure-Lowering Capacity: Ergocornine in a Three-Way Ergotoxine Comparison

In a direct comparative study by Puras et al. (2007), the three natural ergotoxine alkaloids—ergocristine, α-ergocryptine, and ergocornine—were evaluated for their effects on intraocular pressure (IOP) and aqueous humor dynamics in α-chymotrypsin-induced ocular hypertensive rabbits [1]. All three compounds reduced IOP in a dose-related fashion, with the ocular hypotensive effect being greater in hypertensive than in normotensive rabbits. Critically, ergocristine displayed the greatest IOP-lowering effect among the three, while ergocornine and α-ergocryptine exhibited comparable but lesser efficacy [1]. Tonographic studies revealed that all three alkaloids decreased aqueous humor inflow to a greater extent than they reduced outflow facility, indicating a common mechanism of action (suppression of active aqueous humor secretion) but with differing magnitudes of effect [1]. The rank order of IOP-lowering potency—ergocristine > α-ergocryptine ≈ ergocornine—provides a clear quantitative basis for compound selection in ocular pharmacology research.

Ocular pharmacology Intraocular pressure Aqueous humor dynamics

Recommended Research Application Scenarios for Ergocornine Phosphate (CAS 6030-85-9) Based on Quantitative Differentiation Evidence


Vascular Pharmacology/Toxicology Studies Requiring Differentiated Vasoconstrictive Potency

Ergocornine phosphate is specifically indicated for in vitro vascular reactivity studies where the researcher needs to distinguish between vasoconstrictive potency (threshold concentration) and maximal efficacy. The direct head-to-head data from Klotz et al. (2010) demonstrating that ergocornine is significantly less potent than α-ergocryptine and ergocristine (P < 0.05) yet achieves a higher maximal contractile response (57.2% vs 42.9% and 45.5% of NE maximum, respectively) enables experimental designs that dissect potency from efficacy in ergot alkaloid-induced vasoconstriction [1]. This is particularly relevant for tall fescue toxicosis modeling, where the relative contribution of individual ergopeptines to the overall vasoconstrictive syndrome remains unresolved. Additionally, the phosphate salt's water solubility facilitates preparation of aqueous dosing solutions for isolated tissue bath experiments without DMSO, which can independently affect vascular tone .

Dopamine D2/D3 Receptor Polypharmacology and Selectivity Profiling

The multi-receptor binding profile of ergocornine—with subnanomolar affinity at bovine D2 (pKi 9.15, Ki ~0.71 nM), high affinity at human D3 (pKi 9.01), and substantial engagement of 5-HT1A (pKi 8.75), 5-HT2A (pKi 8.10), and α2-adrenoceptors (pKi 8.63–8.86)—makes it a valuable reference compound for GPCR selectivity panels [1]. Unlike highly selective synthetic dopamine agonists such as cabergoline (D2 Ki 0.61 nM with minimal serotonergic engagement), ergocornine provides a defined multi-target benchmark for screening campaigns, molecularly imprinted polymer development (as demonstrated by the dual dopamine/serotonin MIP work), and computational docking studies where the ergopeptine scaffold's polypharmacology must be accounted for . The availability of receptor binding data across multiple species (human, bovine, rat) from the PDSP Ki Database and ChEMBL further supports cross-species pharmacological comparisons [1][2].

Endocrine Research: Prolactin Axis Modulation with Reduced Vascular Confounding

For studies investigating the dopaminergic regulation of prolactin secretion, ergocornine phosphate offers prolactin-suppressing efficacy equipotent to α-ergocryptine and ergocristine—as established by Clemens et al. (1974) and Lu et al. (1971)—but with the critical advantage of reduced vasoconstrictive liability at threshold concentrations [1]. This differentiation is experimentally valuable when prolactin modulation must be achieved without the confounding hemodynamic effects that accompany more potent vasoconstrictors like ergotamine or ergocryptine. The direct action on anterior pituitary lactotrophs, confirmed by in vitro studies, supports its use in isolated pituitary culture systems. The phosphate salt form further enables preparation of sterile aqueous solutions for in vivo administration protocols where organic solvents would be contraindicated [2].

Ocular Pharmacology: Structure-Activity Dissection of Ergotoxine IOP Effects

The rank order of IOP-lowering efficacy (ergocristine > ergocornine ≈ α-ergocryptine) established by Puras et al. (2007) in the α-chymotrypsin-induced ocular hypertensive rabbit model positions ergocornine phosphate as a key intermediate-efficacy comparator for structure-activity relationship (SAR) studies [1]. Because ergocornine, ergocristine, and α-ergocryptine differ only at a single position of the peptide moiety (isopropyl vs benzyl vs isobutyl substitution, respectively), the differential IOP-lowering magnitude provides a direct readout of the pharmacological consequence of this structural variation. Ergocornine's demonstrated mechanism—reduction of aqueous humor inflow exceeding effects on outflow facility—further supports its use in studies investigating the dopaminergic and adrenergic regulation of ciliary body epithelial secretion [1].

Quote Request

Request a Quote for 12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.